molecular formula C21H22N2O5S2 B3290981 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 869069-93-2

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3290981
CAS No.: 869069-93-2
M. Wt: 446.5 g/mol
InChI Key: QLXVVIRCEXFBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxine core linked to a 4-methyl-1,3-thiazole moiety via an ethyl chain. The 4-methoxyphenyl substitution on the thiazole ring and the sulfonamide group at position 6 of the benzodioxine are critical structural elements.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-14-20(29-21(23-14)15-3-5-16(26-2)6-4-15)9-10-22-30(24,25)17-7-8-18-19(13-17)28-12-11-27-18/h3-8,13,22H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXVVIRCEXFBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

The benzodioxine moiety can be prepared by the cyclization of catechol derivatives with appropriate dihalides. The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group. This can be achieved using sulfonyl chlorides in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the sulfonation step to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from literature, focusing on structural features, substitution patterns, and biological activity.

Core Heterocyclic Systems

  • Target Compound: Combines a 1,4-benzodioxine core with a non-fused 1,3-thiazole ring connected via an ethyl linker. The thiazole’s 4-methyl and 4-methoxyphenyl substituents distinguish it from fused systems.
  • Benzodioxine-Thiadiazole Fused Analogs (Compounds 1–25): Feature a 1,3,4-thiadiazole fused to a 1,2,4-thiadiazole, directly attached to the benzodioxine core.

Thiazole vs. Thiadiazole Moieties

  • However, reduced aromaticity compared to fused thiadiazoles might weaken π-π interactions.
  • Thiadiazole Fused Systems (Compounds 1–25) : Fused thiadiazoles enhance planar rigidity, improving binding to α-amylase/glucosidase pockets. This is reflected in the sub-micromolar IC50 values of compound 22 .

Biological Activity

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that incorporates a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety. Its structure suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized from 4-methoxyphenylacetic acid and thioamide under acidic conditions.
  • Alkylation : The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
  • Sulfonation : The final step involves sulfonation of the benzodioxine precursor with chlorosulfonic acid followed by coupling with the alkylated thiazole derivative.

This multi-step synthesis allows for the introduction of various functional groups that enhance biological activity.

Antimicrobial Properties

Research has demonstrated that compounds containing thiazole and sulfonamide functionalities exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : The sulfonamide group inhibits dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition leads to reduced folic acid production and subsequent bacterial cell death.
  • Case Studies : In vitro studies have shown that derivatives similar to the target compound possess potent activity against various bacterial strains. For example, compounds with similar structural motifs have displayed IC50 values in the low micromolar range against Mycobacterium tuberculosis .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy:

  • Research Findings : Studies indicate that thiazole-containing compounds can induce apoptosis in cancer cells. The specific interactions between the compound and cancer cell receptors or enzymes may lead to increased cell death and reduced proliferation rates .

Data Table

The following table summarizes key biological activities and findings related to the compound:

Biological Activity Target Organism/Cell Line IC50 (µM) Mechanism of Action
AntimicrobialMycobacterium tuberculosis7.05Inhibition of dihydropteroate synthase
AnticancerVarious cancer cell lines10 - 20Induction of apoptosis via receptor interaction

Q & A

Q. Basic

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., methoxyphenyl at δ 3.8–4.0 ppm) and benzodioxine methylene signals (δ 4.2–4.5 ppm). Discrepancies in splitting patterns may arise from rotational isomers; variable-temperature NMR can resolve this .
  • HRMS : Validate molecular ion peaks ([M+H]+) with <2 ppm mass error. Contaminants from incomplete purification can distort results; repurify using preparative HPLC .
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹) and benzodioxine C-O-C stretches (~1250 cm⁻¹) should align with reference libraries .

How can researchers optimize reaction conditions for introducing the 4-methylthiazole moiety?

Q. Advanced

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂). Response surface modeling identifies optimal conditions .
  • Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic thiazole cyclization steps, reducing side-product formation .
  • Machine Learning : Train models on historical reaction data (yield, purity) to predict untested conditions, accelerating optimization .

What strategies are effective in resolving contradictory biological activity data across studies?

Q. Advanced

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to distinguish direct target effects from off-target interactions .
  • Metabolite Screening : LC-MS/MS can detect degradation products (e.g., sulfonamide hydrolysis) that may confound activity results .
  • Structural Dynamics : Molecular docking simulations (using AutoDock Vina) assess binding mode consistency across protein conformers, explaining variability in IC₅₀ values .

How does the electronic nature of the 4-methoxyphenyl group influence the compound’s reactivity?

Q. Basic

  • Electron-Donating Effects : The methoxy group enhances electrophilic substitution on the phenyl ring, directing reactions to the para position. This stabilizes intermediates during sulfonamide formation .
  • Redox Stability : Methoxy groups reduce oxidation susceptibility compared to hydroxyl analogs, confirmed by cyclic voltammetry (Epa ≈ +1.2 V vs. Ag/AgCl) .

What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced

  • QSAR Models : Use Schrödinger’s QikProp to predict logP (~3.5), solubility (<10 µM), and CYP450 inhibition risks .
  • MD Simulations : All-atom simulations (AMBER force field) model blood-brain barrier permeability, guided by benzodioxine’s lipophilicity .
  • ADMET Predictions : SwissADME and ProTox-II assess toxicity endpoints (e.g., hepatotoxicity risk >50% at 10 µM) .

What are the best practices for analyzing degradation products under accelerated stability conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via UPLC-PDA-MS to identify hydrolyzed sulfonamide (-SO₂NH₂ → -SO₃H) and oxidized thiazole products .
  • Kinetic Modeling : Fit degradation data to first-order kinetics; calculate activation energy (Ea) using Arrhenius plots for shelf-life extrapolation .

How can researchers validate target engagement in cellular models?

Q. Advanced

  • CETSA : Cellular Thermal Shift Assay tracks target protein stabilization upon compound binding via Western blotting .
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound’s benzodioxine ring, followed by UV crosslinking and pull-down/MS identification .

What synthetic routes are available for introducing isotopic labels (e.g., ²H, ¹³C) into the benzodioxine ring?

Q. Advanced

  • Deuterium Exchange : Catalytic H/D exchange using D₂O and Pd/C under high pressure labels methylene groups .
  • ¹³C-Labeled Precursors : Synthesize benzodioxine from ¹³C6-catechol, followed by sulfonation with ³⁵S-labeled SO₃ .

How do steric effects from the 4-methylthiazole group impact intermolecular interactions?

Q. Basic

  • Crystal Packing : X-ray diffraction reveals that the methyl group induces a 15° dihedral angle between thiazole and benzodioxine planes, reducing π-π stacking but enhancing hydrophobic contacts .
  • Solubility : Methyl substitution decreases aqueous solubility by ~40% compared to unsubstituted analogs; use co-solvents (e.g., PEG-400) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.